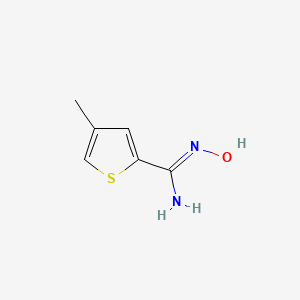

N'-hydroxy-4-methylthiophene-2-carboximidamide

Description

N'-Hydroxy-4-methylthiophene-2-carboximidamide (CAS No.: 845866-87-7) is a heterocyclic compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol. It features a thiophene ring substituted with a methyl group at the 4-position and a hydroxyimino (-NH-OH) functional group at the 2-position carboximidamide moiety. This compound is classified as a building block or intermediate in medicinal chemistry and combinatorial synthesis, with a purity of 97% .

Its structural features suggest utility in synthesizing pharmacologically active molecules, particularly those targeting enzymes or receptors where hydrogen bonding or chelation is critical .

Properties

IUPAC Name |

N'-hydroxy-4-methylthiophene-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-5(10-3-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQRUVXWKVOMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601243718 | |

| Record name | 2-Thiophenecarboximidamide, N-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-87-7 | |

| Record name | 2-Thiophenecarboximidamide, N-hydroxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboximidamide, N-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets.

Mode of Action

Thiophene derivatives are known to play a vital role in medicinal chemistry, improving advanced compounds with a variety of biological effects. The mechanism of action of similar compounds often involves interactions with cellular targets that lead to changes in cellular function.

Biochemical Analysis

Biochemical Properties

4-Methyl-thiophene-2-amidoxime plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of amidoximes and oximes. These interactions often result in the formation of superoxide radical anions, which can further participate in various biochemical pathways. Additionally, 4-Methyl-thiophene-2-amidoxime may act as a ligand for certain proteins, influencing their activity and stability.

Cellular Effects

The effects of 4-Methyl-thiophene-2-amidoxime on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of voltage-gated sodium channels, which are critical for cellular signaling. This modulation can lead to changes in cellular excitability and neurotransmission. Furthermore, 4-Methyl-thiophene-2-amidoxime may affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.

Molecular Mechanism

At the molecular level, 4-Methyl-thiophene-2-amidoxime exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 4-Methyl-thiophene-2-amidoxime can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methyl-thiophene-2-amidoxime in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a melting point of 115-118°C and a predicted boiling point of 345.3°C at 760 mmHg. Over time, 4-Methyl-thiophene-2-amidoxime may undergo degradation, leading to the formation of various metabolites. These metabolites can have distinct biological activities, potentially influencing long-term cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of 4-Methyl-thiophene-2-amidoxime vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular signaling. At high doses, 4-Methyl-thiophene-2-amidoxime can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Methyl-thiophene-2-amidoxime is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, 4-Methyl-thiophene-2-amidoxime may influence the activity of other metabolic enzymes, thereby altering overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methyl-thiophene-2-amidoxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, 4-Methyl-thiophene-2-amidoxime may be transported into cells via organic anion transporters, which facilitate its uptake and distribution. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function.

Subcellular Localization

The subcellular localization of 4-Methyl-thiophene-2-amidoxime is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Methyl-thiophene-2-amidoxime may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression.

Biological Activity

N'-hydroxy-4-methylthiophene-2-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyl group and a carboximidamide functional group. Its molecular formula is CHNOS, with a molecular weight of approximately 156.21 g/mol. The structural uniqueness of this compound contributes to its distinct biological properties.

The primary mechanism by which this compound exerts its biological effects involves enzyme inhibition . The hydroxy group interacts with the active sites of specific enzymes, blocking their activity and thereby influencing various biochemical pathways. This interaction can lead to diverse biological effects depending on the targeted enzyme.

Enzyme Inhibition

Research suggests that this compound may inhibit enzymes critical for metabolic processes, potentially affecting pathways involved in disease mechanisms. For instance, it has been noted for its ability to inhibit certain proteases and kinases, which play significant roles in cellular signaling and homeostasis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Antimicrobial Activity | Exhibits potential antimicrobial properties against various pathogens. |

| Antitumor Activity | Under investigation for its efficacy in inhibiting tumor growth in cancer models. |

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focused on the inhibition of serine proteases revealed that this compound effectively reduced enzyme activity by binding to the active site, demonstrating its potential as an inhibitor in therapeutic applications.

- Antimicrobial Properties : Research conducted on various bacterial strains indicated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

- Antitumor Activity : Preliminary studies have shown that this compound may possess antitumor properties, with experimental models indicating a reduction in tumor size when administered in controlled doses .

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| N-hydroxy-4-methylthiophene-2-carboxamide | Lacks carboximidamide group | Moderate enzyme inhibition |

| 4-methylthiophene-2-carboximidamide | No hydroxyl group | Limited biological activity |

Comparison with Similar Compounds

Research Implications and Limitations

While both compounds are valuable intermediates, their applications diverge due to structural distinctions. The hydroxyimino group in this compound offers unique metal-binding capabilities, whereas the thiazole derivative’s electrophilic chlorine enhances its role in covalent modification.

Limitations :

- Current evidence is restricted to structural data from a single source . Further experimental studies (e.g., solubility, stability, and biological activity assays) are needed to validate inferred applications.

- Comparisons with other carboximidamides (e.g., benzimidazole or pyridine analogs) would provide deeper mechanistic insights but are beyond the scope of available data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.